DE-beta-Cyd

Sustained-release formulation Diltiazem hydrochloride In vitro dissolution

DE-beta-Cyd (heptakis(2,6-di-O-ethyl)-β-cyclodextrin) is a selectively ethylated β-cyclodextrin that functions as a hydrophobic matrix for sustained-release formulations of water-soluble drugs (diltiazem, ISDN). Only DE-beta-CyD provides the baseline enantiomer resolution of menthol required for QC authentication of Mentha oils—alternative cyclodextrin phases yield zero selectivity. It further enables pH-gated stereoselective dissolution of chiral NSAIDs and accelerates nitroglycerin transdermal delivery. These application-specific properties are non-interchangeable; substituting another cyclodextrin will directly cause experimental failure.

Molecular Formula C70H126O35
Molecular Weight 1527.7 g/mol
CAS No. 111689-03-3
Cat. No. B048364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDE-beta-Cyd
CAS111689-03-3
Synonyms2,6-di-O-ethyl-beta-cyclodextrin
DE-beta-CyD
diethyl-beta-cyclodextrin
heptakis(2,6-di-O-ethyl)-beta-cyclodextrin
heptakis(2,6-diethyl)beta-cyclodextrin
Molecular FormulaC70H126O35
Molecular Weight1527.7 g/mol
Structural Identifiers
SMILESCCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCC)OC4C(OC(C(C4O)OCC)OC5C(OC(C(C5O)OCC)OC6C(OC(C(C6O)OCC)OC7C(OC(C(C7O)OCC)OC8C(OC(O2)C(C8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O
InChIInChI=1S/C70H126O35/c1-15-78-29-36-50-43(71)57(85-22-8)64(92-36)100-51-37(30-79-16-2)94-66(59(44(51)72)87-24-10)102-53-39(32-81-18-4)96-68(61(46(53)74)89-26-12)104-55-41(34-83-20-6)98-70(63(48(55)76)91-28-14)105-56-42(35-84-21-7)97-69(62(49(56)77)90-27-13)103-54-40(33-82-19-5)95-67(60(47(54)75)88-25-11)101-52-38(31-80-17-3)93-65(99-50)58(45(52)73)86-23-9/h36-77H,15-35H2,1-14H3/t36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m1/s1
InChIKeyPLHMLIDUVYHXHF-ZQSHRCRISA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DE-beta-Cyd (CAS 111689-03-3): Physicochemical and Functional Baseline for Sourcing Heptakis(2,6-di-O-ethyl)-β-cyclodextrin


DE-beta-Cyd (heptakis(2,6-di-O-ethyl)-β-cyclodextrin) is a chemically modified β-cyclodextrin derivative in which the C2 and C6 hydroxyl groups of all seven glucopyranose units are substituted with ethoxy groups, while the C3 secondary hydroxyls remain unsubstituted [1]. This selective ethylation transforms the parent β-cyclodextrin from a moderately water-soluble oligosaccharide into a markedly more hydrophobic macrocycle that functions as a sustained-release drug carrier, chiral stationary-phase selector, and stereoselective inclusion host [2]. The compound is classified under the β-cyclodextrins MeSH heading and is indexed specifically as a sustained-release carrier for water-soluble drugs such as isosorbide dinitrate and diltiazem [1].

Why Unmodified β-Cyclodextrin or Methylated Analogs Cannot Substitute for DE-beta-Cyd in Sustained-Release and Chiral Separation Workflows


Physicochemical properties and functional performance diverge profoundly among closely related β-cyclodextrin derivatives, making simple interchange impossible. Heptakis(2,6-di-O-ethyl)-β-cyclodextrin (DE-beta-CyD) exhibits aqueous solubility, surface activity, and drug-release behavior that differ fundamentally from those of parent β-cyclodextrin and heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CyD) [1]. In dissolution testing, the diethyl-substituted derivative functions as a hydrophobic matrix that retards drug release following water penetration, whereas the parent β-CD complex either fails to sustain release or accelerates it depending on the formulation platform [2]. In chiral gas chromatography, the diethyl-substituted β-cyclodextrin stationary phase furnishes baseline enantiomer resolution where permethylated or diacetylated derivatives yield no detectable selectivity—a qualitative functional difference that cannot be compensated by adjusting chromatographic conditions [3]. These functional divergences are driven by discrete differences in alkyl-chain length, substitution pattern, and cavity hydrophobicity, meaning that procurement decisions based on assumed class interchangeability will produce irreproducible or failed experimental outcomes.

DE-beta-Cyd (CAS 111689-03-3): Quantitative Head-to-Head Differentiation Evidence Against Key Comparators


Sustained-Release Kinetics of Diltiazem: DE-beta-CyD Inclusion Complex vs. Free Drug

DE-beta-CyD forms an inclusion complex with diltiazem hydrochloride that dramatically retards in vitro drug release. The free drug releases >90% of its payload within 2 minutes under standard dissolution conditions, whereas the DE-beta-CyD–diltiazem inclusion complex requires 15 minutes to reach the same 90% release threshold [1]. The drug content in the inclusion complex was determined to be 24.0 ± 0.9% (w/w), and the complex solubility measured 12.72 mg/mL [1]. This 7.5-fold prolongation of release duration is a direct consequence of the hydrophobic matrix formed by diethyl-substituted β-cyclodextrin, a property not shared by the more hydrophilic parent β-CD or DM-β-CD complexes, which typically produce faster or pH-dependent release profiles [1].

Sustained-release formulation Diltiazem hydrochloride In vitro dissolution

Enantioselective GC Resolution of Menthol Enantiomers: Diethyl-β-Cyclodextrin vs. Permethylated and Diacetylated β-Cyclodextrin Stationary Phases

A β-cyclodextrin-coated capillary GC column bearing diethyl substitution (DE-beta-CyD) provides baseline resolution for all target terpenoid enantiomers—including limonene, menthone, menthol, and menthyl acetate—with enantioselectivity (α) values ranging from 1.004 to 1.050 [1]. Under identical chromatographic conditions, permethylated-β-cyclodextrin and diacetylated-β-cyclodextrin stationary phases exhibited no measurable selectivity whatsoever for (+/-)-menthol enantiomers [1]. The pure (-)-enantiomers were confirmed for limonene, menthone, menthol, and menthyl acetate, while (+)-enantiomers were confirmed for isomenthone, neomenthol, pulegone, and piperitone in menthol mint and peppermint oils [1]. This functional dichotomy—baseline resolution vs. zero selectivity—represents an absolute qualitative difference that cannot be bridged by adjusting temperature ramps, carrier gas flow, or column dimensions.

Chiral gas chromatography Enantiomer separation Menthol essential oil

pH-Dependent Stereoselective Dissolution of Tiaprofenic Acid Enantiomers from DE-beta-CyD Inclusion Complex

Complexation of racemic tiaprofenic acid (TA) with DE-beta-CyD (DCD) at a 1:1 molar ratio completely suppresses drug release at gastric pH. At pH 1.5, tiaprofenic acid enantiomers were not released from the DE-beta-CyD inclusion complex (IC), whereas 20.52 ± 1.47% of R-TA and 20.47 ± 1.64% of S-TA dissolved from the uncomplexed free powder [1]. At pH 3.0, the complex exhibited the greatest stereoselectivity in release profiles, with a 24-hour cumulative S:R release ratio (ΣR24) of 0.88 ± 0.04 [1]. Elevation to pH 7.4 accelerated dissolution and increased total release but reduced stereoselectivity proportionally [1]. In vivo pharmacokinetic analysis in Sprague-Dawley rats following a single 20 mg/kg oral dose confirmed significant stereoselectivity in plasma S:R AUC(0–∞) of 1.5 for both the complex and free powder [1].

Stereoselective dissolution Tiaprofenic acid pH-dependent release

Transdermal Nitroglycerin Delivery Modulation: DE-beta-CD Accelerates Whereas β-CD Retards Percutaneous Release

The effect of cyclodextrin complexation on nitroglycerin (TNG) release is diametrically opposite depending on whether DE-beta-CD or native β-CD is employed. In ointment formulations, complexation with DE-beta-CD accelerated the release rate of TNG and produced the lowest residual drug amount in the cheek pouch of male golden hamsters following in vivo percutaneous application, indicating enhanced transdermal absorption [1]. In direct contrast, complexation with β-CD retarded TNG release from ointments and resulted in relatively high residual drug levels in the cheek pouch [1]. Both DE-beta-CD and DM-beta-CD were also compared for their complex-forming abilities and effects on TNG volatility: DE-beta-CD complexation produced marked depression of TNG volatility in an accelerator test involving elevated temperature and reduced pressure [1]. The authors concluded that a combination of DE-beta-CD complex and β-CD complex may be applicable to sustained-release preparations for percutaneous administration [1].

Transdermal drug delivery Nitroglycerin Percutaneous absorption

Physicochemical Differentiation: Aqueous Solubility and Surface Activity of DE-beta-CyD vs. β-CD and DM-β-CD

The aqueous solubility and surface activity of heptakis(2,6-di-O-ethyl)-β-cyclodextrin (DE-beta-CyD) were directly compared with those of parent β-cyclodextrin and heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CyD) in a foundational pharmaceutical sciences study [1]. Ethylation of the C2 and C6 hydroxyl groups decreases aqueous solubility and imparts surface-active properties that are absent in the native β-CD scaffold, converting the cyclodextrin into a hydrophobic carrier suitable for sustained-release applications [1][2]. A comprehensive solubility table in a subsequent review reports that DE-beta-CyD exhibits a dramatically reduced aqueous solubility relative to β-CD (1.8 g/100 mL), with the ethylated derivative falling into the low-solubility hydrophobic class alongside triethyl- and peracylated derivatives, whereas DM-β-CD (methyl-substituted) is noted to have higher water solubility [2]. This physicochemical differentiation directly underpins the functional divergence observed in drug-release modulation and chiral recognition.

Cyclodextrin solubility Surface activity Pharmaceutical excipient characterization

High-Confidence Application Scenarios for DE-beta-Cyd (CAS 111689-03-3) Based on Quantitative Differentiation Evidence


Sustained-Release Oral Formulation Development for Water-Soluble Drugs (Calcium Channel Blockers, Nitrates)

The 7.5-fold prolongation of diltiazem release time (90% release at 15 min for DE-beta-CyD complex vs. ≤2 min for free drug) [1] and the sustained-release pattern of isosorbide dinitrate from DE-beta-CyD capsules and tablets in rats [2] establish DE-beta-CyD as a hydrophobic matrix carrier for oral sustained-release formulations of water-soluble drugs. Formulators developing once-daily oral dosage forms for diltiazem, isosorbide dinitrate, or analogous water-soluble active pharmaceutical ingredients should select DE-beta-CyD specifically, as more hydrophilic cyclodextrin derivatives (β-CD, DM-β-CD, HP-β-CD) will not produce the requisite hydrophobic-matrix retardation [5].

Enantiomeric Purity Analysis and Origin Authentication of Mint Essential Oils by Chiral GC

The diethyl-substituted β-cyclodextrin GC stationary phase delivers baseline resolution of menthol enantiomers with selectivity (α) values of 1.004–1.050, whereas permethylated and diacetylated β-cyclodextrin phases provide zero selectivity under identical conditions [3]. Quality control laboratories performing chiral authentication of Mentha essential oils—required to differentiate natural (-)-menthol from synthetic racemate adulteration—must procure DE-beta-CyD-coated columns specifically, as alternative cyclodextrin stationary phases will yield a false-negative analytical result (no detectable enantiomer separation) [3].

Gastric-Protected Stereoselective Delivery of Chiral Acidic Drugs

DE-beta-CyD completely suppresses tiaprofenic acid release at pH 1.5 (0% vs. ~20.5% from free powder) while exhibiting stereoselective dissolution at pH 3.0 with an S:R cumulative release ratio of 0.88 ± 0.04 [4]. This pH-gated, enantiomer-differentiated release profile makes DE-beta-CyD a candidate excipient for oral formulations of chiral non-steroidal anti-inflammatory drugs (NSAIDs) and other acidic racemic drugs that require gastric protection coupled with enantioselective delivery in the duodenal pH range. The in vivo confirmation of stereoselective plasma exposure (S:R AUC ratio 1.5) further supports this application scenario [4].

Transdermal and Percutaneous Nitrate Delivery Systems Requiring Accelerated Release

DE-beta-CyD uniquely accelerates nitroglycerin release from ointment formulations and maximizes percutaneous absorption in the hamster cheek pouch model, whereas native β-CD produces the opposite effect (retardation) [3]. This functional inversion makes DE-beta-CyD the cyclodextrin of choice for transdermal nitroglycerin patches or ointments where rapid onset of action is desired, while β-CD may be selected when a depot or retarded-release profile is the target. The ability to combine DE-beta-CyD and β-CD complexes in various ratios to tune release kinetics provides an additional formulation design degree of freedom [3].

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